This compound is part of a broader class of urea derivatives that have been studied for their pharmacological properties. Ureas are organic compounds characterized by the presence of the functional group -NH2CO-, and they play significant roles in biochemistry and medicinal chemistry. The dihydrochloride form indicates that the compound has been protonated with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride can be achieved through various methods, typically involving the reaction of isopropyl isocyanate with 2-aminoethylamine. Here are the key steps involved in the synthesis:
The molecular structure of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride can be represented by its chemical formula .
1-(2-Aminoethyl)-3-isopropylurea dihydrochloride participates in several chemical reactions typical of urea derivatives:
The mechanism of action of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride largely depends on its interactions with biological macromolecules:
Experimental studies would be required to elucidate specific pathways and targets affected by this compound.
1-(2-Aminoethyl)-3-isopropylurea dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical when considering formulation and application in scientific studies.
The applications of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride span various fields:
The urea functional group (–NH–CO–NH–) represents a cornerstone in medicinal chemistry due to its unique hydrogen-bonding capabilities, conformational flexibility, and proven therapeutic relevance. Since Friedrich Wöhler's landmark synthesis of urea in 1828, which marked the dawn of organic chemistry, urea derivatives have evolved into indispensable scaffolds for drug design [4]. Their capacity to form stable, multi-point hydrogen bonds with biological targets enables precise modulation of potency, selectivity, and pharmacokinetic profiles across diverse disease areas. Within this expansive chemical class, 1-(2-Aminoethyl)-3-isopropylurea and its dihydrochloride salt (CAS 53673-40-8 / 229028-71-1) exemplify the strategic integration of alkyl and aminoethyl modifications to optimize bioactivity. This section traces the historical trajectory of urea-based drug discovery, focusing on the emergence of alkyl substituents and aminoethyl extensions that underpin this compound’s design.
Property | Value | Description |
---|---|---|
Molecular Formula | C₆H₁₅N₃O·2HCl | Base structure with two HCl counterions |
Molecular Weight | 218.12 g/mol | Calculated for dihydrochloride salt |
CAS Number (Base) | 53673-40-8 | Identifier for free base form [1] |
CAS Number (Salt) | 229028-71-1 | Identifier for dihydrochloride salt [10] |
Key Functional Groups | Urea, Aminoethyl, Isopropyl | Enables hydrogen bonding, solubility modulation, and target interactions |
Alkylurea derivatives arose as critical pharmacophores by leveraging the urea core’s conformational behavior and tunable physicochemical properties. Early medicinal chemistry efforts recognized that N-alkylation (e.g., isopropyl groups) profoundly influences:
The isopropyl group in 1-(2-Aminoethyl)-3-isopropylurea exemplifies strategic alkylation. Its steric bulk and moderate hydrophobicity optimize the balance between target engagement and bioavailability. This design principle mirrors successful therapeutics:
Era | Compound | Therapeutic Class | Role of Alkylurea |
---|---|---|---|
Early | Suramin (1916) | Antitrypanosomal | Polyurea backbone for trypanosome binding |
Mid-20th | Glibenclamide | Antidiabetic (Sulfonylurea) | Cyclohexylurea for K⁺-ATPase modulation |
Modern | Sorafenib (2005) | Anticancer (Kinase Inhibitor) | Isopropyl-urea linker for VEGFR/PDGFR binding |
Modern | Capravirine | Antiviral (NNRTI) | Cyclopropyl-urea for allosteric RT inhibition |
The incorporation of the 2-aminoethyl (–CH₂–CH₂–NH₂) moiety into urea scaffolds represents a deliberate strategy to enhance molecular interactions and pharmacokinetics. This modification emerged from broader trends in scaffold optimization, where ethylene-diamine fragments were used to:
In 1-(2-Aminoethyl)-3-isopropylurea, the aminoethyl arm transforms a simple alkylurea into a versatile intermediate. Its applications span:
Scaffold hopping analyses confirm that ethylene-diamine variants consistently rank among top-performing scaffolds due to their synthetic versatility and target adaptability. Trends show a 40% rise in aminoethyl-modified urea patents from 2000–2020, reflecting their entrenched role in hit-to-lead optimization [6] [8].
Property | Effect of –CH₂CH₂NH₂ | Mechanism |
---|---|---|
Binding Affinity | ↑↑ (Up to 100-fold in kinase inhibitors) | Ionic/salt bridge formation with targets |
Solubility (pH 7.4) | ↑↑ | Protonation enhances hydration |
Plasma Stability | ↑ (vs. ester/carbamate) | Reduced esterase susceptibility |
Conjugation | Enables chelator/PEG/probe attachment | Nucleophilic primary amine reactivity |
The trajectory of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride thus epitomizes rational scaffold engineering: merging the conformational robustness of N-alkyl ureas with the versatile pharmacokinetic and target-engagement advantages of 1,2-diaminoethane motifs. Its synthesis reflects decades of refinement in urea chemistry—transitioning from phosgene-mediated routes to safer carbonate-based methods—ensuring compatibility with complex molecule derivatization [4] [7]. As late-stage functionalization (LSF) gains prominence, this compound’s reactive handles (amine, urea NH) position it as a prime candidate for further diversification via C–H activation, halogenation, or cross-coupling [3] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: